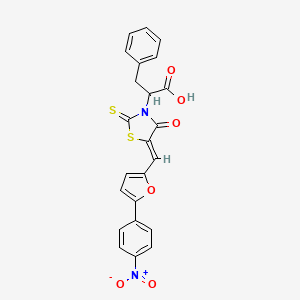
(Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H16N2O6S2 and its molecular weight is 480.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A significant body of research focuses on the anticancer properties associated with the thiazolidinone framework of compounds similar to (Z)-2-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid. Studies have demonstrated that these compounds exhibit moderate to strong antiproliferative activity in various human leukemia cell lines, highlighting the importance of the electron-donating groups on the thiazolidinone moiety for their anticancer property. Compounds within this framework have shown potent anticancer activity, indicating their potential as candidates for anticancer therapy (Chandrappa et al., 2009). Further research has explored the synthesis of novel thioxothiazolidin-4-one derivatives, investigating their ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models, reinforcing the therapeutic potential of these compounds against cancer (Chandrappa et al., 2010).
Antimicrobial Activity
The antimicrobial potential of compounds derived from similar chemical structures has also been investigated. Studies on new organotin(IV) carboxylates derived from a related Schiff base have demonstrated significant antimicrobial activity against a variety of fungal species and bacteria, highlighting their potential as antimicrobial agents. These compounds exhibit higher biocide activity compared to control drugs, suggesting their effectiveness in overcoming microbial resistance (Dias et al., 2015)
Antitrypanosomal and Anticancer Activity
Another study synthesized a series of 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluating them for trypanocidal activity against Trypanosoma brucei species. Some compounds showed significant selectivity and potency, indicating their potential as antitrypanosomal agents. Additionally, these compounds were evaluated for anticancer activity, with some demonstrating inhibition against human tumor cell lines, underscoring the diverse therapeutic applications of thiazolidinone derivatives (Holota et al., 2019).
Hypoglycemic Activity
The exploration of benzothiazole derivatives, structurally related to the compound , for antidiabetic properties has been undertaken. One study focused on the design and synthesis of benzothiazole derivatives that enhance glucose uptake in muscle cells through the activation of AMPK, a key enzyme in regulating glucose and lipid metabolism. This research provides a basis for the development of new antidiabetic drugs with improved efficacy and safety profiles (Meltzer-Mats et al., 2013).
Anti-inflammatory and Analgesic Properties
Research has also been directed towards synthesizing derivatives with potential anti-inflammatory and analgesic properties. A study synthesizing thiazolopyrimidine derivatives evaluated their effectiveness in reducing pain and inflammation in animal models. These compounds showed significant antinociceptive and anti-inflammatory activities, indicating their potential for development into new therapeutic agents for managing pain and inflammation (Selvam et al., 2012).
Propiedades
IUPAC Name |
2-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S2/c26-21-20(13-17-10-11-19(31-17)15-6-8-16(9-7-15)25(29)30)33-23(32)24(21)18(22(27)28)12-14-4-2-1-3-5-14/h1-11,13,18H,12H2,(H,27,28)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNWTXLCUPCRNR-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2925650.png)
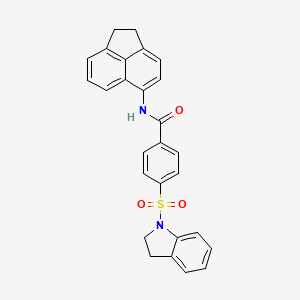
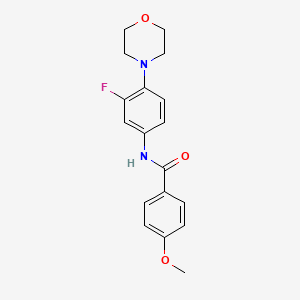
![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)
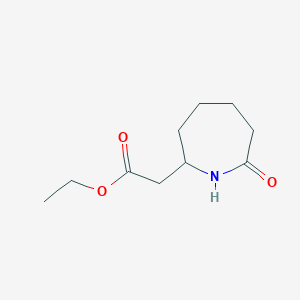
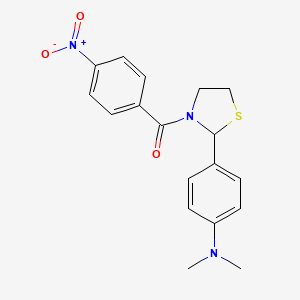
![ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate](/img/structure/B2925663.png)
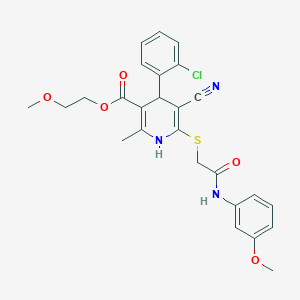
![N-Methyl-N-[2-oxo-2-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2925665.png)

![N-{4-[5-(3-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2925667.png)
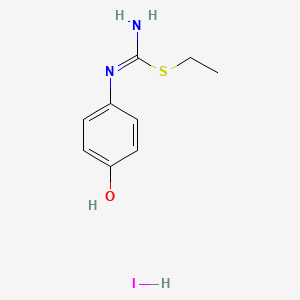
![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)
![1-[(3-methylphenyl)methanesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2925671.png)
